molecular formula C13H14O3 B2607680 Methyl 4-(pent-1-yn-3-yloxy)benzoate CAS No. 1803583-86-9

Methyl 4-(pent-1-yn-3-yloxy)benzoate

Cat. No.: B2607680
CAS No.: 1803583-86-9
M. Wt: 218.252
InChI Key: XYNPBQQUOQTIAI-UHFFFAOYSA-N
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Description

Methyl 4-(pent-1-yn-3-yloxy)benzoate is an organic compound with the molecular formula C₁₃H₁₄O₃ It is a derivative of benzoic acid and features a pent-1-yn-3-yloxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pent-1-yn-3-yloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with pent-1-yn-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pent-1-yn-3-yloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(pent-1-yn-3-yloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(pent-1-yn-3-yloxy)benzoate depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the alkyne substituent and has different reactivity and applications.

    Methyl 4-(prop-2-yn-1-yloxy)benzoate: Similar structure but with a shorter alkyne chain.

    Methyl 4-(but-1-yn-3-yloxy)benzoate: Similar structure but with a different alkyne chain length.

Uniqueness

Methyl 4-(pent-1-yn-3-yloxy)benzoate is unique due to its specific alkyne substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

methyl 4-pent-1-yn-3-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-4-11(5-2)16-12-8-6-10(7-9-12)13(14)15-3/h1,6-9,11H,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPBQQUOQTIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)OC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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